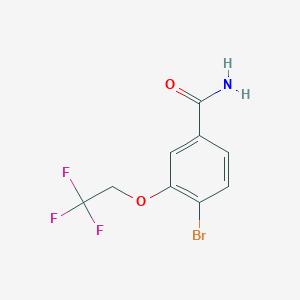
1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine
Vue d'ensemble
Description
1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine, also known as 25B-NBOMe, is a psychoactive substance that belongs to the family of N-benzylphenethylamines. It was first synthesized in 2004 by Ralf Heim and his team at the Free University of Berlin, Germany. The compound has gained popularity among recreational drug users due to its hallucinogenic effects, but it also has potential applications in scientific research.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a neurokinin-1 receptor antagonist with potential applications in emesis and depression treatment. It is characterized by high water solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).
Photodynamic Therapy in Cancer
The compound has been linked to photodynamic therapy for cancer treatment. Specifically, a study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including a structure similar to 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine, showed potential as Type II photosensitizers, which are useful in treating cancer through photodynamic therapy (Pişkin et al., 2020).
Synthesis of Antitumor Agents
Research into the synthesis of Nilotinib, an antitumor agent, involved the use of a similar brominated phenylamine compound. This process demonstrates the potential application of such compounds in the development of cancer treatments (Wang Cong-zhan, 2009).
Psychotropic Activity
1-Substituted 4-Amino-5-oxoprolines, synthesized using a method involving bromine substitution in a compound similar to this compound, displayed psychotropic activities like anxiolytic and nootropic effects, suggesting their potential use in neurological and psychiatric applications (Vigorov et al., 2020).
Treatment of Chagas' Disease
Research on derivatives of propenamine, including 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-prope n-1-amine, indicates potential applications in treating Chagas' disease. Specifically, a bromo derivative showed significant efficacy against Trypanosoma cruzi infection, suggesting its role in developing new chemotherapeutic agents for this disease (Pereira et al., 1998).
Propriétés
IUPAC Name |
1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPQFGIKDLDPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408133.png)
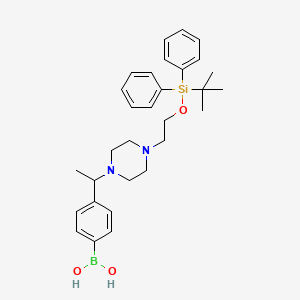
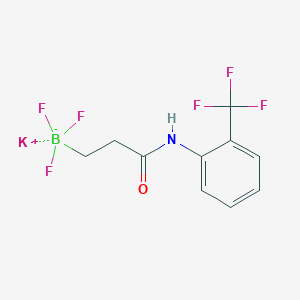
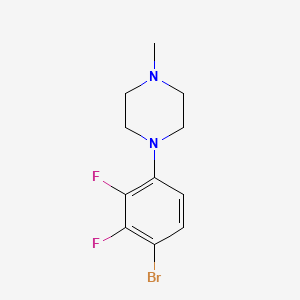
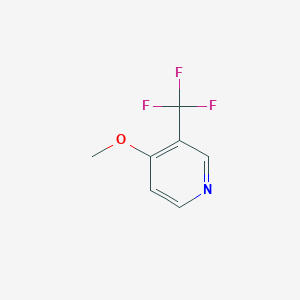
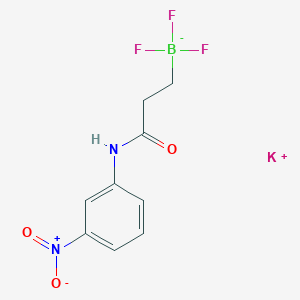
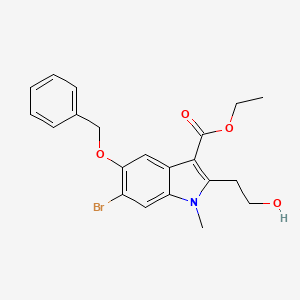
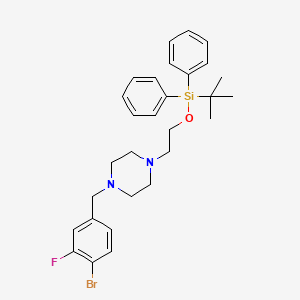
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1408147.png)
![1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408149.png)


